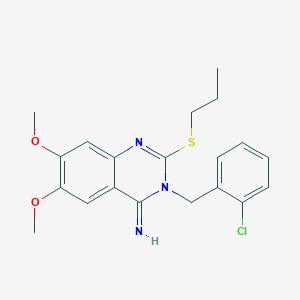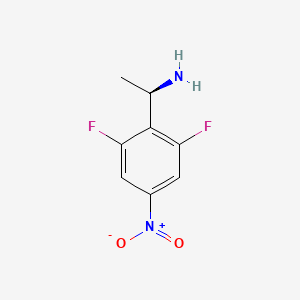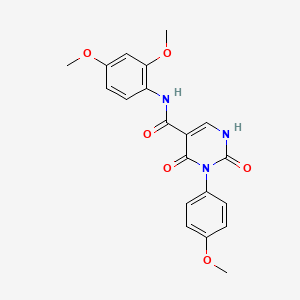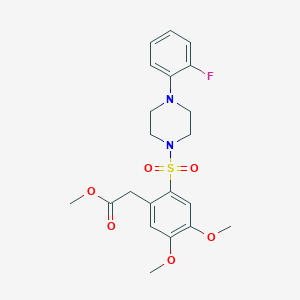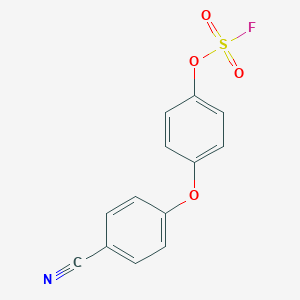
1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Benzene Metabolites and Carcinogenicity
Research on benzene, a related aromatic hydrocarbon, and its metabolites such as phenol, catechol, and hydroquinone, has shown significant interest due to their carcinogenic potential and association with malignancies in occupational environments. These studies explore the mechanisms of cytotoxicity leading to carcinogenicity, suggesting a complex multistep process involving gene mutations, oncogene activation, and downregulated immune-mediated tumor surveillance. Such research underscores the importance of understanding benzene derivatives' biological interactions and their potential role in developing cancer treatments or preventive measures (Atkinson, 2009).
Antimicrobial Agents
The study of monoterpenes like p-Cymene, a compound structurally related to benzene derivatives, has been explored for their antimicrobial properties. These compounds, found in over 100 plant species, show a range of biological activity including antimicrobial effects. Research in this area is driven by the urgent need for new substances with antimicrobial properties to combat communicable diseases, highlighting the potential application of benzene derivatives in developing new antimicrobial agents (Marchese et al., 2017).
Supramolecular Chemistry
Benzene derivatives like benzene-1,3,5-tricarboxamide (BTA) have found significant applications in supramolecular chemistry, ranging from nanotechnology to polymer processing and biomedical applications. The ability of BTAs to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding showcases the versatility of benzene derivatives as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Compounds from Cyanobacteria
Research on cyanobacteria-derived compounds, including aromatic compounds with benzene rings, highlights the diverse source of antimicrobial agents. These studies explore the chemical classes and biological activities of cyanobacterial compounds, emphasizing the potential application of benzene derivatives in pharmaceutical development for antimicrobial purposes (Swain, Paidesetty, & Padhy, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-cyano-4-(4-fluorosulfonyloxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4S/c14-20(16,17)19-13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFAXWOLSXDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)
![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)
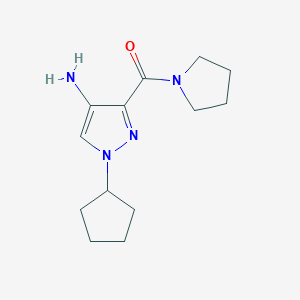


![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
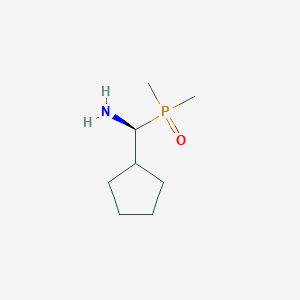
![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)
